Hexahydro-2,7(1H,3H)-naphthalenedione
Description
Hexahydro-2,7(1H,3H)-naphthalenedione (CAS: 1196-55-0), also referred to as hexahydronaphthalene-1,3(2H,4H)-dione, is a bicyclic organic compound characterized by a partially hydrogenated naphthalene core with two ketone groups at positions 2 and 7. Its molecular formula is C₁₀H₁₂O₂, and it exhibits a unique structural framework that influences its chemical reactivity and biological interactions . The compound is synthesized via regioselective C–H bond transformations and catalytic hydrogenation of naphthalene derivatives . Applications span organic synthesis, medicinal chemistry (e.g., antioxidant and enzyme modulation properties), and industrial uses in polymer production .
Properties
IUPAC Name |
1,3,4,4a,5,6,8,8a-octahydronaphthalene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMMDPHTJGBKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337747 | |
| Record name | 2,7(1H,3H)-Naphthalenedione, hexahydro-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20917-92-4 | |
| Record name | 2,7(1H,3H)-Naphthalenedione, hexahydro-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between Hexahydro-2,7(1H,3H)-naphthalenedione and related compounds:
Key Observations :
- Ketone Positioning: The dual ketones in this compound enhance its electrophilicity compared to mono-ketone analogs like HHNO and 1-tetralone .
- Substituent Effects : Methyl or propene groups (e.g., in 4a,8-dimethyl or (R)-7-(propene) derivatives) alter steric and electronic profiles, impacting biological target interactions .
- Aromaticity vs. Saturation: Fully aromatic naphthoquinones exhibit higher antioxidant activity but reduced stability under reductive conditions compared to hydrogenated analogs .
Antioxidant Activity Comparison :
- This compound : Moderate activity due to ketone-mediated redox cycling.
- 3,4-Dihydro-6,7-dihydroxy-naphthalenone: High activity (IC₅₀ ~10 μM in DPPH assay) attributed to hydroxyl groups .
- Naphthoquinones: Superior activity but prone to pro-oxidant effects under certain conditions .
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